4-Amino-3-(tert-butoxy)phenol
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Overview
Description
4-Amino-3-(tert-butoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group at the fourth position and a tert-butoxy group at the third position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(tert-butoxy)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-nitrophenol with tert-butyl alcohol in the presence of a strong base, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas or a metal catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(tert-butoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary amines .
Scientific Research Applications
4-Amino-3-(tert-butoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(tert-butoxy)phenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxyphenol: Similar structure but with a methoxy group instead of a tert-butoxy group.
4-Amino-3-ethoxyphenol: Similar structure but with an ethoxy group instead of a tert-butoxy group.
4-Amino-3-propoxyphenol: Similar structure but with a propoxy group instead of a tert-butoxy group.
Uniqueness
4-Amino-3-(tert-butoxy)phenol is unique due to the presence of the bulky tert-butoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where steric effects play a crucial role .
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-amino-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,11H2,1-3H3 |
InChI Key |
RWFXEJDSGKKBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)N |
Origin of Product |
United States |
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